N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-28(23,24)17-6-4-3-5-13(17)18(22)21-19-20-14(10-27-19)12-7-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGWKXXPLAPATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Preparation Methods
Thiazole Ring Construction
The central thiazole moiety forms through cyclocondensation reactions. A validated approach utilizes 2-aminothiophenol derivatives reacting with α-bromo ketones under basic conditions:
Reaction Scheme 1
2-Aminothiophenol + α-Bromo-4-(benzodioxol-5-yl)acetophenone → Thiazole Intermediate
Optimal conditions employ:
Benzodioxole Incorporation
Late-stage Suzuki-Miyaura coupling introduces the benzodioxole system to the thiazole core:
Reaction Parameters
| Component | Specification |
|---|---|
| Boronic Acid | Benzo[d]dioxol-5-ylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent System | DME/H₂O (4:1 v/v) |
| Reaction Time | 18 hr at 90°C |
| Isolated Yield | 81% |
Sulfonylation and Benzamide Formation
The ethylsulfonyl benzamide group installs via sequential sulfonation and amide coupling:
Step 1: Thioether Sulfonation
2-Mercaptobenzamide derivatives undergo oxidation:
$$ \text{RSH} + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{RSO}2\text{C}2\text{H}_5 $$
Critical Parameters
- Oxidant: 30% H₂O₂ (5 eq)
- Acid Catalyst: H₂SO₄ (0.5 eq)
- Temperature: 0-5°C (ice bath)
- Conversion Efficiency: >95%
Step 2: Amide Bond Formation
Activated benzoyl chloride couples with the thiazole-amine:
| Condition | Optimization Range |
|---|---|
| Coupling Agent | 3-(Ethylsulfonyl)benzoyl chloride |
| Base | DIEA (N,N-Diisopropylethylamine) |
| Solvent | Anhydrous DCM |
| Reaction Time | 6 hr at 25°C |
| Final Yield | 63% after purification |
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Modern facilities implement flow chemistry to enhance thiazole formation efficiency:
Table 1: Batch vs Flow Synthesis Comparison
| Parameter | Batch Method | Flow System |
|---|---|---|
| Reaction Volume | 50 L | 2 L/min |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput (kg/day) | 8.2 | 22.4 |
| Impurity Profile | 5-7% | <2% |
Flow systems reduce thermal gradients, improving regioselectivity in thiazole cyclization.
Crystallization Optimization
Final product purification requires careful solvent screening:
Solvent System Efficacy
| Solvent Combination | Purity (%) | Crystal Habit |
|---|---|---|
| EtOAc/n-Heptane (1:3) | 99.2 | Needle-shaped |
| CHCl₃/Et₂O (2:1) | 98.7 | Prismatic |
| MeCN/H₂O (7:3) | 99.5 | Irregular aggregates |
EtOAc/n-Heptane mixtures produce pharmaceutically acceptable crystal forms.
Analytical Characterization Protocols
Spectroscopic Validation
Key Spectral Signatures
Chromatographic Purity Assessment
HPLC method development achieved baseline separation:
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
Mobile Phase: MeCN/0.1% H₃PO₄ (55:45)
Flow Rate: 1.0 mL/min
Retention Time: 6.8 min
System Suitability: RSD <0.5% (n=6)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
